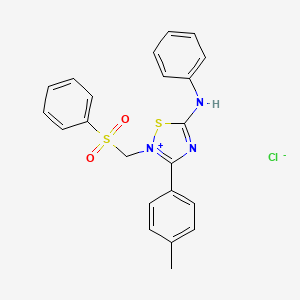

5-(Phenylamino)-2-((phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-thiadiazol-2-ium chloride

説明

5-(Phenylamino)-2-((phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-thiadiazol-2-ium chloride is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a phenylamino group at position 5, a phenylsulfonylmethyl group at position 2, and a p-tolyl group at position 2. The compound exists as a cationic thiadiazolium species stabilized by a chloride counterion. Its synthesis likely involves S-alkylation reactions, as seen in structurally related triazole-thiadiazole hybrids .

特性

IUPAC Name |

2-(benzenesulfonylmethyl)-3-(4-methylphenyl)-N-phenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S2.ClH/c1-17-12-14-18(15-13-17)21-24-22(23-19-8-4-2-5-9-19)28-25(21)16-29(26,27)20-10-6-3-7-11-20;/h2-15H,16H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVZJSPJYPMLCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=[N+](SC(=N2)NC3=CC=CC=C3)CS(=O)(=O)C4=CC=CC=C4.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenylamino)-2-((phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-thiadiazol-2-ium chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms under controlled conditions.

Introduction of the Phenylamino Group: The phenylamino group is introduced through a substitution reaction, where an amino group is replaced by a phenylamino group.

Addition of the Phenylsulfonyl Group:

Attachment of the p-Tolyl Group: The p-tolyl group is introduced through a Friedel-Crafts alkylation reaction, where an alkyl group is added to the aromatic ring.

Formation of the Chloride Salt: The final step involves the formation of the chloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

5-(Phenylamino)-2-((phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-thiadiazol-2-ium chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.

Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Addition: Addition reactions involve the addition of atoms or groups to the compound without the loss of any atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Addition: Addition reactions may be facilitated by catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives, and addition reactions may lead to the formation of adducts with new functional groups.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including 5-(Phenylamino)-2-((phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-thiadiazol-2-ium chloride, as promising chemotherapeutic agents. For instance, derivatives of this compound have shown cytotoxic effects against various cancer cell lines, including those infected with human T-cell lymphotropic virus type-1 (HTLV-1), which is associated with adult T-cell leukemia/lymphoma (ATLL) .

The cytotoxicity was evaluated using MTT assays, revealing IC50 values ranging from 1.51 to 7.70 μM for different derivatives against HTLV-1-infected and non-infected cells. These findings suggest that the compound may induce apoptotic cell death and could be further explored for its pharmacokinetic properties .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiadiazole derivatives are known to exhibit significant activity against various bacterial strains, including multidrug-resistant pathogens. In vitro studies have demonstrated that compounds similar to 5-(Phenylamino)-2-((phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-thiadiazol-2-ium chloride can inhibit the growth of Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Efficacy

A study focusing on the anticancer efficacy of thiadiazole derivatives reported that the tested compound significantly reduced cell viability in HTLV-1-infected cell lines at concentrations above 10 µM. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Case Study 2: Antibacterial Properties

Another investigation assessed the antibacterial activity of various thiadiazole derivatives against resistant strains. The compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

作用機序

The mechanism of action of 5-(Phenylamino)-2-((phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-thiadiazol-2-ium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

Molecular Targets: The compound may bind to specific enzymes, receptors, or proteins, modulating their activity and leading to various biological effects.

Pathways Involved: The compound may influence signaling pathways, such as the oxidative stress response, apoptosis, and cell proliferation pathways, resulting in its observed biological activities.

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a class of sulfur-containing heterocycles with diverse biological activities. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Diversity :

- The target compound’s 1,2,4-thiadiazolium core distinguishes it from indole-based analogs (e.g., Eletriptan) and triazole-thiadiazole hybrids. The cationic charge in the thiadiazolium system may enhance electrostatic interactions with biological targets compared to neutral analogs .

- The phenylsulfonylmethyl group is a shared feature with Eletriptan derivatives, but its placement on a thiadiazole ring versus an indole system alters electronic and steric properties .

Synthesis :

- S-Alkylation is a common method for introducing sulfonyl and thioether groups in both thiadiazole and triazole derivatives . However, the target compound’s quaternized thiadiazolium ion likely requires additional steps, such as alkylation followed by salt formation.

Physicochemical Properties: The chloride salt form of the target compound improves solubility compared to non-ionic analogs but may reduce membrane permeability relative to free bases. In contrast, Eletriptan’s hydrobromide salt achieves a balance between solubility and bioavailability .

Biological Activity :

- While Eletriptan derivatives target serotonin receptors, thiadiazole-triazole hybrids exhibit broader antimicrobial and antioxidant effects. The target compound’s activity is predicted via PASS Online®, suggesting possible kinase or protease inhibition .

生物活性

5-(Phenylamino)-2-((phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-thiadiazol-2-ium chloride is a mesoionic compound that has garnered attention due to its diverse biological activities, particularly in the context of cancer and viral infections. This article aims to synthesize existing research findings on the biological activity of this compound, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of thiadiazolium derivatives, characterized by a thiadiazole ring fused with an amino and sulfonyl group. Its molecular formula is C19H20N2O2S2Cl, with a molecular weight of approximately 393.95 g/mol.

Cytotoxic Effects

Research has demonstrated that 5-(Phenylamino)-2-((phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-thiadiazol-2-ium chloride exhibits significant cytotoxicity against various cancer cell lines. A study evaluated its effects on several human cancer cell lines, revealing IC50 values indicative of potent anti-cancer activity.

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by flow cytometry analysis showing increased apoptotic markers in treated cells.

Antiviral Activity

In addition to its cytotoxic properties, this compound has been investigated for its potential antiviral effects. A study reported that derivatives of thiadiazole compounds were effective against human T-cell lymphotropic virus type-1 (HTLV-1), which causes adult T-cell leukemia/lymphoma (ATLL). The derivatives showed IC50 values ranging from 1.51 to 7.70 µM against HTLV-1-infected cell lines.

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 5a | MT2 | 1.51 | High |

| 5b | Jurkat | 1.74 | Significant |

These findings suggest that the presence of electron-donating substituents enhances the cytotoxic activity against viral-infected cells .

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Viral Replication : The antiviral activity may stem from interference with viral replication processes, although specific pathways remain to be elucidated.

- Mitochondrial Dysfunction : Similar compounds have been shown to disrupt mitochondrial function by collapsing transmembrane potentials and altering membrane permeability .

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in preclinical models:

- A study involving murine models demonstrated that related mesoionic compounds significantly inhibited tumor growth without adverse hematological effects at doses as low as 25 mg/kg .

- Another investigation into the pharmacokinetic profiles revealed favorable characteristics for drug development, including high affinity for human serum albumin (HSA), which may enhance bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Phenylamino)-2-((phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-thiadiazol-2-ium chloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with key intermediates like 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol. Optimization includes varying solvent systems (aqueous or propan-2-ol), temperature, and stoichiometric ratios of reagents (e.g., sodium monochloroacetate). Reaction progress is monitored via TLC, and purification is achieved through crystallization (e.g., methanol or water-propan-2-ol mixtures) .

Q. Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR for proton and carbon environments, IR spectroscopy for functional group analysis (e.g., sulfonyl or thiadiazole peaks), and mass spectrometry for molecular ion verification. Chromatographic purity is assessed via HPLC with UV detection, ensuring ≥95% purity. Elemental analysis (C, H, N, S) further validates composition .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound, and what validation steps are necessary?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., enzymes or receptors). The compound’s 3D structure is optimized using DFT calculations, and docking scores are compared to known inhibitors. Validation requires in vitro assays (e.g., enzyme inhibition or cytotoxicity on cancer cell lines) to correlate computational predictions with experimental IC₅₀ values .

Q. How should researchers address discrepancies in physicochemical data (e.g., solubility, stability) during characterization?

- Methodological Answer : Contradictory solubility/stability data may arise from polymorphic forms or solvent impurities. Techniques like PXRD (powder X-ray diffraction) identify polymorphs, while DSC/TGA (differential scanning calorimetry/thermogravimetric analysis) assess thermal stability. Solubility is re-evaluated in buffered solutions (pH 1.2–7.4) to mimic physiological conditions .

Q. What strategies are employed in designing derivatives of this compound to explore structure-activity relationships (SAR)?

- Methodological Answer : SAR studies focus on modifying the phenylamino, sulfonylmethyl, or p-tolyl groups. For example:

- Replacing the sulfonyl group with carboxamide to alter hydrophilicity.

- Introducing electron-withdrawing substituents (e.g., -NO₂, -Cl) on the phenyl ring to enhance binding.

Derivatives are synthesized via nucleophilic substitution or cross-coupling reactions, followed by in vitro screening (e.g., antitumor activity on NCI-60 cell lines) .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing biological activity data from high-throughput screening?

- Methodological Answer : Dose-response curves (log[inhibitor] vs. normalized response) are fitted using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀. For multi-target activity, principal component analysis (PCA) or hierarchical clustering identifies compound clusters with similar efficacy profiles. Significance is determined via ANOVA with post-hoc Tukey tests .

Q. How can researchers integrate computational and experimental data to refine synthesis protocols?

- Methodological Answer : Quantum mechanical calculations (e.g., Gaussian) predict reaction transition states to optimize activation energy. Experimental parameters (e.g., solvent polarity, catalyst loading) are adjusted iteratively based on computational insights. Reaction yields and byproduct profiles are monitored via LC-MS to validate improvements .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。